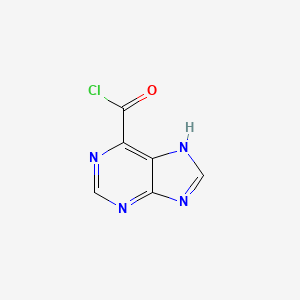

1H-Purine-6-carbonyl chloride

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

70265-75-7 |

|---|---|

Molecular Formula |

C6H3ClN4O |

Molecular Weight |

182.57 g/mol |

IUPAC Name |

7H-purine-6-carbonyl chloride |

InChI |

InChI=1S/C6H3ClN4O/c7-5(12)3-4-6(10-1-8-3)11-2-9-4/h1-2H,(H,8,9,10,11) |

InChI Key |

CAUCPJLWZZKTSP-UHFFFAOYSA-N |

Canonical SMILES |

C1=NC2=NC=NC(=C2N1)C(=O)Cl |

Origin of Product |

United States |

Contextualization Within Purine Chemistry and Its Derivatives

Purines are fundamental nitrogenous heterocyclic compounds, composed of a fused pyrimidine (B1678525) and imidazole (B134444) ring system. rsc.orgresearchgate.net Their significance is underscored by their widespread presence in nature, forming the backbone of essential biomolecules such as DNA, RNA, and adenosine (B11128) triphosphate (ATP). rsc.orgresearchgate.net The inherent bioactivity of the purine (B94841) scaffold has made it a focal point of extensive research in medicinal chemistry. rsc.orgresearchgate.net

1H-Purine-6-carbonyl chloride belongs to the family of purine derivatives, which are compounds derived from the basic purine structure through various chemical modifications. These modifications, including halogenation, alkylation, and acylation, are crucial for fine-tuning the biological and chemical properties of the parent purine. rsc.orgresearchgate.net The introduction of a carbonyl chloride group at the 6-position of the purine ring transforms the relatively inert purine into a highly reactive intermediate, poised for a variety of chemical transformations.

The reactivity of the carbonyl chloride group allows for the facile introduction of diverse functional groups onto the purine core. This versatility is a key reason for the compound's importance. For instance, it can readily react with nucleophiles such as amines, alcohols, and thiols to form amides, esters, and thioesters, respectively. This capability enables the synthesis of a vast library of purine derivatives with tailored properties.

Significance in Heterocyclic Compound Research

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are of paramount importance in organic chemistry and drug discovery. uomus.edu.iq Over half of all known organic compounds are heterocyclic, and they are integral to the structure of numerous natural products, pharmaceuticals, and agrochemicals. uomus.edu.iq

Within this vast landscape, 1H-Purine-6-carbonyl chloride plays a significant role as a versatile precursor for the synthesis of more complex heterocyclic systems. Its ability to undergo reactions at the carbonyl chloride group provides a strategic entry point for constructing fused ring systems and introducing diverse substituents.

For example, the reaction of this compound with bifunctional nucleophiles can lead to the formation of novel polycyclic heterocyclic compounds. These intricate molecular architectures are often sought after in drug discovery programs due to their potential to interact with biological targets in highly specific ways.

Scope of Academic Inquiry into Purine Carbonyl Chlorides

Precursor Compounds and Their Derivatization

The principal precursor for the synthesis of this compound is 1H-Purine-6-carboxylic acid. nih.govchemicalbook.com This compound, a purinemonocarboxylic acid, serves as the starting point for the introduction of the carbonyl chloride functionality. nih.gov

Conversion of Purine-6-carboxylic Acids to the Acyl Chloride Moiety

The transformation of the carboxylic acid group into a more reactive acyl chloride is a key step. This conversion enhances the electrophilicity of the carbonyl carbon, facilitating subsequent nucleophilic substitution reactions.

Thionyl chloride (SOCl₂) is a widely employed and effective reagent for converting carboxylic acids into their corresponding acyl chlorides. rsc.orglibretexts.orgyoutube.com The reaction proceeds through the formation of a chlorosulfite intermediate, which is a better leaving group than the hydroxyl group of the carboxylic acid. libretexts.org This intermediate then undergoes nucleophilic attack by a chloride ion. libretexts.org The byproducts of this reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which can be readily removed from the reaction mixture, driving the reaction to completion. youtube.com

In a typical procedure, the carboxylic acid is treated with an excess of thionyl chloride, often at reflux temperatures, to ensure complete conversion. shirazu.ac.ir The reaction can be accelerated by the addition of a catalyst such as pyridine (B92270). rsc.org

Optimizing reaction conditions is crucial for achieving high yields and purity of the desired acyl chloride. Key parameters that are often adjusted include the choice of solvent, reaction temperature, and the stoichiometry of the reagents.

For instance, in the synthesis of related acyl chlorides, dichloromethane (B109758) has been identified as a suitable solvent. shirazu.ac.ir Temperature control is also critical; while some reactions proceed efficiently at room temperature, others may require heating to reflux. shirazu.ac.ir The molar ratio of the chlorinating agent to the carboxylic acid is another important factor. An excess of the chlorinating agent is often used to ensure the reaction goes to completion. shirazu.ac.ir

The table below summarizes typical reaction conditions for the conversion of carboxylic acids to acyl chlorides using thionyl chloride.

| Parameter | Condition | Rationale |

| Chlorinating Agent | Thionyl Chloride (SOCl₂) | Efficient conversion with gaseous byproducts. youtube.com |

| Solvent | Dichloromethane (CH₂Cl₂) | Inert solvent that dissolves reactants well. shirazu.ac.ir |

| Temperature | Room Temperature to Reflux | Dependent on the reactivity of the specific carboxylic acid. shirazu.ac.ir |

| Catalyst | Pyridine (optional) | Accelerates the reaction rate. rsc.org |

| Stoichiometry | Excess Thionyl Chloride | Drives the reaction to completion. shirazu.ac.ir |

Alternative Routes to Purine-6-carbonyl Chloride Systems

While the direct chlorination of purine-6-carboxylic acid is a common method, alternative strategies exist for the synthesis of purine-6-carbonyl chloride systems. One such approach involves the use of other chlorinating agents like oxalyl chloride. rsc.org Phosgene has also been utilized for the preparation of carbonyl chlorides from carboxylic acids. google.com

Furthermore, multi-step synthetic sequences can lead to the formation of purine derivatives that can be subsequently converted to the desired acyl chloride. These routes may involve the construction of the purine ring system from substituted pyrimidine (B1678525) or imidazole (B134444) precursors. rsc.orggoogle.com

Spectroscopic and Chromatographic Characterization in Synthetic Research

The characterization of this compound and its intermediates is essential to confirm their structure and purity. A combination of spectroscopic and chromatographic techniques is employed for this purpose.

Advanced Spectroscopic Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are powerful tools for determining the molecular structure. In ¹H NMR, the chemical shifts and coupling constants of the protons provide information about their chemical environment. For instance, the disappearance of the carboxylic acid proton signal and the appearance of new signals in the aromatic region would indicate the formation of the acyl chloride. ¹³C NMR can confirm the presence of the carbonyl carbon in the acyl chloride, which would have a characteristic chemical shift. acs.orgsemanticscholar.org

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The conversion of a carboxylic acid to an acyl chloride can be monitored by observing the disappearance of the broad O-H stretching band of the carboxylic acid and the appearance of a sharp C=O stretching band at a higher wavenumber, characteristic of an acyl chloride. semanticscholar.org

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which helps in confirming its identity. High-resolution mass spectrometry (HRMS) can provide the exact mass, which can be used to determine the molecular formula. acs.org

The following table outlines the expected spectroscopic data for this compound.

| Spectroscopic Technique | Expected Observation |

| ¹H NMR | Disappearance of the carboxylic acid proton signal; signals corresponding to the purine ring protons. |

| ¹³C NMR | Signal for the carbonyl carbon of the acyl chloride. |

| IR Spectroscopy | Absence of a broad O-H stretch; presence of a strong C=O stretch at a higher frequency compared to the carboxylic acid. |

| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight of this compound. |

Chromatographic Purity Assessment in Research Syntheses

The assessment of purity for this compound is a critical step in synthetic organic chemistry. As a highly reactive acyl chloride, its purity directly influences the yield and purity of subsequent reactions, such as the formation of amides, esters, and other C6-substituted purine derivatives. Due to its reactivity, particularly its sensitivity to moisture which leads to hydrolysis back to 1H-purine-6-carboxylic acid, analytical procedures must be conducted under controlled, typically anhydrous, conditions. Chromatographic techniques, primarily Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC), are the principal methods employed for purity assessment in research settings.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography is a swift and effective qualitative technique used to monitor the progress of the synthesis of this compound from its corresponding carboxylic acid. It allows for the rapid visualization of the consumption of the starting material and the appearance of the product.

Methodology and Findings:

In a typical laboratory synthesis, the reaction mixture is periodically sampled and analyzed by TLC. A common stationary phase is silica (B1680970) gel 60 F254, which contains a fluorescent indicator. libretexts.orgresearchgate.net The mobile phase, or eluent, is carefully selected to achieve optimal separation between the starting material (1H-purine-6-carboxylic acid), the product (this compound), and any potential side products. Given the polar nature of purines, a mixture of a moderately polar solvent like ethyl acetate (B1210297) and a non-polar solvent like hexane (B92381) is often employed. The addition of a small amount of a more polar solvent like methanol (B129727) or a modifier like triethylamine (B128534) may be necessary to achieve clear separation and prevent streaking. jchps.comuni-giessen.de

Visualization of the separated spots on the TLC plate is typically accomplished by exposure to ultraviolet (UV) light at a wavelength of 254 nm. libretexts.orgnih.gov Purine compounds, containing aromatic systems, absorb UV light and appear as dark spots against the green fluorescent background of the plate. The retention factor (Rf), the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is calculated for each component. The product, this compound, is expected to be less polar than the starting carboxylic acid and thus will exhibit a higher Rf value. The reaction is considered complete when the spot corresponding to the starting material is no longer visible.

Table 1: Illustrative TLC Analysis of this compound Synthesis This table presents hypothetical data for illustrative purposes.

| Analyte | Rf Value | Observation under UV (254 nm) | Interpretation |

| 1H-Purine-6-carboxylic Acid (Starting Material) | 0.25 | Dark Spot | The starting material is polar, resulting in lower mobility on the silica plate. |

| This compound (Product) | 0.60 | Dark Spot | The conversion to the less polar acyl chloride increases its mobility and Rf value. |

| Reaction Mixture (t = 0 hr) | 0.25 | Strong Spot | At the beginning of the reaction, only the starting material is present. |

| Reaction Mixture (t = 2 hr) | 0.25, 0.60 | Faint SM Spot, Strong Product Spot | The reaction is progressing, with most of the starting material consumed. |

| Reaction Mixture (t = 4 hr) | 0.60 | Strong Product Spot | The reaction is complete, with no visible starting material. |

TLC Conditions: Silica Gel 60 F254; Mobile Phase: Ethyl Acetate/Hexane/Methanol (7:2:1); Visualization: UV light (254 nm).

High-Performance Liquid Chromatography (HPLC)

For a quantitative assessment of purity, High-Performance Liquid Chromatography (HPLC) is the method of choice. It provides detailed information on the percentage purity of the synthesized this compound and can detect even trace amounts of impurities. Reversed-phase HPLC (RP-HPLC) is the most common mode used for analyzing purine derivatives. sielc.comnih.govresearchgate.net

Methodology and Findings:

In RP-HPLC, a non-polar stationary phase (e.g., C18) is used with a polar mobile phase. nih.govnih.gov For purine-related compounds, the mobile phase often consists of an aqueous buffer (like phosphate (B84403) or acetate buffer) and an organic modifier such as acetonitrile (B52724) or methanol. sielc.comnih.gov A gradient elution, where the proportion of the organic modifier is increased over time, is frequently used to ensure the separation of compounds with a wide range of polarities.

Due to the hydrolytic instability of this compound, the analysis requires special care. The sample should be prepared in a dry, aprotic solvent (e.g., anhydrous acetonitrile) immediately before injection. The HPLC run times are often kept short to minimize on-column degradation. The precursor, 1H-Purine-6-carboxylic acid, can be analyzed using a mobile phase of acetonitrile, water, and an acid like phosphoric or formic acid. sielc.com A similar system, perhaps with adjustments to the gradient and flow rate, would be a logical starting point for developing a method for the acyl chloride.

Detection is typically performed using a UV detector, set at a wavelength where purines exhibit strong absorbance, usually around 254-270 nm. nih.gov The purity is determined by integrating the area of the product peak and expressing it as a percentage of the total area of all observed peaks.

Table 2: Representative HPLC Purity Report for this compound This table presents hypothetical data for illustrative purposes.

| Peak No. | Retention Time (min) | Area (%) | Identity |

| 1 | 3.5 | 2.1 | 1H-Purine-6-carboxylic Acid (Impurity) |

| 2 | 7.8 | 97.5 | This compound (Product) |

| 3 | 9.2 | 0.4 | Unknown Impurity |

HPLC Conditions: Column: C18 (4.6 x 250 mm, 5 µm); Mobile Phase: A: 0.1% Formic Acid in Water, B: Acetonitrile; Gradient: 10% B to 90% B over 15 min; Flow Rate: 1.0 mL/min; Detection: UV at 260 nm.

The data indicates a purity of 97.5% for the target compound, with a small amount of unreacted starting material and another minor impurity present. Such quantitative data is essential for ensuring the quality of the reactive intermediate before its use in further synthetic transformations. Studies on related purine derivatives have shown that HPLC is a reliable method for determining purity and monitoring reaction kinetics. mdpi.comnih.gov

Nucleophilic Acyl Substitution Reactions

This compound is a reactive derivative of purine-6-carboxylic acid, primed for nucleophilic acyl substitution reactions. The electron-withdrawing nature of the purine ring system, coupled with the good leaving group ability of the chloride ion, renders the carbonyl carbon highly electrophilic and susceptible to attack by a variety of nucleophiles. This reactivity allows for the synthesis of a diverse range of 6-substituted purine derivatives, including amides, esters, thioesters, and hydrazides.

Amidation Reactions with Amines and Substituted Anilines

The reaction of this compound with primary and secondary amines or substituted anilines is a common method for the preparation of purine-6-carboxamides. rsc.orgsemanticscholar.org This reaction typically proceeds readily, often at room temperature, in an aprotic solvent in the presence of a suitable base to neutralize the hydrogen chloride byproduct. commonorganicchemistry.com

The synthesis of N-(purin-6-carbonyl)amides involves the nucleophilic attack of the amine nitrogen on the carbonyl carbon of the acyl chloride. This is followed by the elimination of a chloride ion to form the amide bond. A variety of amines can be used in this reaction, leading to a wide array of N-substituted purine-6-carboxamides. These derivatives are of significant interest in medicinal chemistry due to their potential biological activities. researchgate.net For instance, the synthesis of N-(purin-6-yl)dipeptides has been explored for potential antimycobacterial applications. nih.gov

Table 1: Examples of N-(Purin-6-carbonyl)amide Derivatives

| Amine/Aniline (B41778) Reactant | Resulting N-(Purin-6-carbonyl)amide |

| Ammonia | Purine-6-carboxamide |

| Methylamine | N-Methylpurine-6-carboxamide |

| Dimethylamine | N,N-Dimethylpurine-6-carboxamide |

| Aniline | N-Phenylpurine-6-carboxamide |

| p-Toluidine | N-(p-Tolyl)purine-6-carboxamide |

This table presents a selection of potential N-(purin-6-carbonyl)amide derivatives synthesized from the reaction of this compound with various amines and anilines.

In purine chemistry, regioselectivity is a critical consideration due to the presence of multiple nitrogen atoms that could potentially react. With this compound, the primary site of reaction is the exocyclic carbonyl group. However, the conditions of the reaction can sometimes influence the outcome, particularly concerning potential side reactions at the purine ring nitrogens. The choice of solvent and base is important to control the reaction. Aprotic solvents like dichloromethane, tetrahydrofuran, or dimethylformamide are commonly used. commonorganicchemistry.com Bases such as triethylamine or diisopropylethylamine are often employed to scavenge the HCl produced during the reaction. commonorganicchemistry.com The steric and electronic properties of the amine nucleophile can also affect the reaction rate and yield. Bulky amines may react more slowly due to steric hindrance. The nucleophilicity of the amine is another key factor; more nucleophilic amines will generally react more readily. beilstein-journals.org

Reactions with Alcohols and Phenols: Esterification

This compound reacts with alcohols and phenols to form the corresponding esters. savemyexams.com This esterification reaction is a nucleophilic acyl substitution where the oxygen atom of the alcohol or phenol (B47542) acts as the nucleophile.

The reaction with aliphatic alcohols is generally vigorous and can often be carried out at room temperature. wjec.co.uk In contrast, the reaction with phenols may require heating and the presence of a base. savemyexams.comlibretexts.org The base, such as pyridine or sodium hydroxide, deprotonates the phenol to form the more nucleophilic phenoxide ion, which then readily attacks the carbonyl carbon of the acyl chloride. savemyexams.comlibretexts.org

Table 2: Examples of Purine-6-carboxylate Esters

| Alcohol/Phenol Reactant | Resulting Ester |

| Methanol | Methyl purine-6-carboxylate |

| Ethanol | Ethyl purine-6-carboxylate |

| Phenol | Phenyl purine-6-carboxylate |

| p-Cresol | p-Tolyl purine-6-carboxylate |

This table illustrates potential ester products from the reaction of this compound with various alcohols and phenols.

Reactions with Thiols: Thioesterification

Similar to alcohols, thiols can react with this compound to yield thioesters. Thioesters are important compounds in biochemistry and have been explored in prebiotic chemistry research. biorxiv.orgresearchgate.net The sulfur atom of the thiol acts as the nucleophile, attacking the electrophilic carbonyl carbon. This reaction is analogous to esterification and typically proceeds under similar conditions. The resulting purine-6-thiocarboxylates are valuable synthetic intermediates.

Table 3: Examples of Purine-6-thiocarboxylate S-Esters

| Thiol Reactant | Resulting Thioester |

| Methanethiol | S-Methyl purine-6-thiocarboxylate |

| Ethanethiol | S-Ethyl purine-6-thiocarboxylate |

| Thiophenol | S-Phenyl purine-6-thiocarboxylate |

This table shows examples of thioesters that could be synthesized from this compound and various thiols.

Reactions with Hydrazines: Hydrazide Formation

The reaction of this compound with hydrazine (B178648) or its derivatives leads to the formation of purine-6-carbohydrazides. acs.org These hydrazides are versatile intermediates that can be further derivatized, for example, through the formation of hydrazones by reaction with aldehydes or ketones. nih.govresearchgate.netscielo.org.mx

The synthesis involves the nucleophilic attack of the terminal nitrogen of the hydrazine on the carbonyl carbon of the acyl chloride. The reaction is typically carried out in a suitable solvent, and like amidation, may employ a base to neutralize the HCl byproduct. Purine-6-carbohydrazide itself can be converted into other functional groups, such as an acid azide (B81097) upon reaction with nitrous acid. acs.org

Table 4: Examples of Purine-6-carbohydrazide Derivatives

| Hydrazine Reactant | Resulting Hydrazide |

| Hydrazine | Purine-6-carbohydrazide |

| Methylhydrazine | N'-Methylpurine-6-carbohydrazide |

| Phenylhydrazine | N'-Phenylpurine-6-carbohydrazide |

This table provides examples of hydrazide derivatives obtainable from the reaction of this compound with different hydrazines.

Carbonyl Reactivity Beyond Substitution

The carbonyl group of this compound is a highly reactive functional group, susceptible to a variety of transformations beyond simple nucleophilic acyl substitution. Its electrophilic carbon atom is a prime target for nucleophilic attack by reducing agents and organometallic compounds.

Reductions of the Carbonyl Group

The reduction of the acyl chloride functionality at the C6 position of the purine scaffold can lead to the formation of either the corresponding aldehyde (purine-6-carbaldehyde) or the primary alcohol (6-(hydroxymethyl)purine). The outcome of the reduction is highly dependent on the choice of the reducing agent and the reaction conditions.

Direct reduction of an acyl chloride to an aldehyde is a challenging transformation as most common hydride reagents are reactive enough to proceed to the full reduction to the primary alcohol. However, specialized, sterically hindered hydride reagents can be employed to stop the reaction at the aldehyde stage. In contrast, powerful reducing agents like lithium aluminum hydride (LiAlH4) will typically reduce the acyl chloride completely to the primary alcohol.

While specific studies on the reduction of this compound are not extensively documented, research on related purine systems provides valuable insights. For instance, the reduction of a urea-like carbonyl group at the 2-position of a fused xanthine (B1682287) derivative has been achieved with regiospecificity using lithium borohydride (B1222165) or sodium bis(2-methoxyethoxy)aluminum hydride, whereas other common reagents like sodium borohydride and LiAlH4 were found to be ineffective. acs.org This highlights that the reactivity of carbonyl groups on the purine ring can be influenced by the specific electronic and steric environment of the fused heterocyclic system, suggesting that tailored conditions may be necessary for the controlled reduction of the C6-carbonyl group.

Table 1: Plausible Reduction Products of this compound

| Starting Material | Reagent | Plausible Product | Product Class |

| This compound | Lithium tri-tert-butoxyaluminum hydride | Purine-6-carbaldehyde | Aldehyde |

| This compound | Lithium aluminum hydride (LiAlH4) | 6-(Hydroxymethyl)purine | Primary Alcohol |

Reactions with Organometallic Reagents

Organometallic reagents, such as Grignard (RMgX) and organolithium (RLi) compounds, are potent carbon-based nucleophiles that readily react with the electrophilic carbonyl carbon of this compound. wikipedia.orgmasterorganicchemistry.com Due to the high reactivity of the acyl chloride group, these reactions typically proceed via a two-step addition process.

The first equivalent of the organometallic reagent attacks the carbonyl carbon, displacing the chloride ion to form a ketone intermediate (a 6-acylpurine). saskoer.ca This ketone is also susceptible to nucleophilic attack by the organometallic reagent. libretexts.orgpressbooks.pub Consequently, a second equivalent of the reagent adds to the newly formed ketone, leading to a tertiary alcohol upon acidic workup. pressbooks.publibretexts.org

Because organolithium reagents are generally more reactive than their Grignard counterparts, they are also expected to yield tertiary alcohols. saskoer.cadalalinstitute.com Preventing the second addition to isolate the ketone intermediate is challenging and often requires the use of less reactive organometallic species, such as organocadmium or organocuprate (Gilman) reagents at low temperatures, or by converting the acyl chloride to a less reactive derivative like a Weinreb amide prior to reaction. wikipedia.orgresearchgate.net

Table 2: Expected Products from Reactions with Organometallic Reagents

| Starting Material | Reagent (2+ equivalents) | Intermediate | Final Product (after workup) | Product Class |

| This compound | Methylmagnesium bromide (CH₃MgBr) | 6-Acetyl-1H-purine | 2-(1H-Purin-6-yl)propan-2-ol | Tertiary Alcohol |

| This compound | Phenyllithium (C₆H₅Li) | 6-Benzoyl-1H-purine | Diphenyl(1H-purin-6-yl)methanol | Tertiary Alcohol |

| This compound | Diethylcadmium ((CH₃CH₂)₂Cd) | 6-Propanoyl-1H-purine | 6-Propanoyl-1H-purine | Ketone |

Intermolecular Coupling and Annulation Strategies

The C6 position of the purine ring is a key site for modification to generate derivatives with significant biological and chemical interest. The 6-carbonyl chloride group serves as a versatile handle for advanced coupling and ring-forming reactions.

Exploration of Cross-Coupling Methodologies at the C6 Position

While traditional cross-coupling reactions on the purine core often start from 6-halopurines, modern methodologies have emerged that utilize acyl chlorides as coupling partners. A particularly relevant strategy is the transition-metal-catalyzed decarbonylative cross-coupling. nih.gov In these reactions, the acyl chloride serves as a source of an aryl or alkyl group, with the carbonyl group being extruded as carbon monoxide (CO) during the catalytic cycle.

This approach allows for the direct conversion of this compound into various C6-substituted purines. For example, palladium-catalyzed protocols enable the coupling of aroyl chlorides with a wide range of nucleophiles, including boronic acids (Suzuki coupling), amines (Buchwald-Hartwig amination), alcohols, and thiols. nih.gov This powerful method effectively transforms the C6-carbonyl chloride into a C6-aryl, C6-amino, C6-alkoxy, or C6-thioether purine derivative, respectively, using a single catalytic system. nih.gov Similarly, rhodium catalysts have been employed for decarbonylative alkylations. nsf.gov Another novel strategy involves the simultaneous decarbonylative and decarboxylative coupling of acyl chlorides with benzoate (B1203000) salts to form biaryl compounds. okayama-u.ac.jprsc.org

Table 3: Potential Products via Decarbonylative Cross-Coupling

| Starting Material | Coupling Partner | Catalyst System (Example) | Product Type |

| This compound | Phenylboronic acid | Pd(0) / BrettPhos | 6-Phenyl-1H-purine |

| This compound | Aniline | Pd(0) / BrettPhos | 6-Anilino-1H-purine |

| This compound | Methanol | Pd(0) / BrettPhos | 6-Methoxy-1H-purine |

| This compound | Thiophenol | Pd(0) / BrettPhos | 6-(Phenylthio)-1H-purine |

Ring-Closure Reactions Involving the Carbonyl Functionality

The carbonyl functionality of this compound is a key electrophilic site for constructing new fused heterocyclic systems, a process known as annulation. These reactions typically involve reacting the acyl chloride with a bifunctional nucleophile, where one nucleophilic site reacts with the carbonyl group and the second site engages in a subsequent cyclization step. rsc.org

For instance, condensation of the acyl chloride with a substituted hydrazine (R-NH-NH₂) would initially form a 6-acylhydrazide. This intermediate could then undergo intramolecular cyclization, potentially via dehydration or condensation, to form a fused triazole or related heterocyclic ring. A similar strategy could be employed with hydroxylamine (B1172632) to generate fused oxadiazole rings or with reagents containing both amino and thiol groups to build fused thiazole-containing systems. rsc.orgscirp.org

The specific outcome and the position of cyclization would depend on the nature of the binucleophile and the reaction conditions. The second nucleophilic attack could target one of the nitrogen atoms of the purine core (e.g., N1 or N7) or another electrophilic carbon, leading to a diverse array of novel, polycyclic purine analogues. researchgate.net Such annulation strategies are powerful tools for expanding the chemical space of purine derivatives, leading to compounds with unique three-dimensional structures and potential biological activities. rsc.orgresearchgate.net

Applications of 1h Purine 6 Carbonyl Chloride in Complex Molecule Synthesis

Role as a Key Intermediate in Pharmaceutical Synthesis

The purine (B94841) core is a ubiquitous structure in a vast array of biologically active compounds, including nucleic acids and many approved drugs. numberanalytics.comresearchgate.net The ability to modify this core is crucial for the development of new therapeutic agents.

Precursor for Purine-Based Active Pharmaceutical Ingredients (APIs)

The inherent reactivity of the acyl chloride group in 1H-Purine-6-carbonyl chloride makes it a prime candidate for serving as a precursor in the synthesis of purine-based Active Pharmaceutical Ingredients (APIs). Acyl chlorides are potent electrophiles that readily react with a wide range of nucleophiles, such as alcohols, amines, and thiols, to form esters, amides, and thioesters, respectively. This reactivity allows for the introduction of diverse functional groups onto the purine ring, a key strategy in medicinal chemistry for modulating the biological activity, selectivity, and pharmacokinetic properties of a lead compound.

The synthesis of various 6-substituted purine derivatives has been a subject of intense research due to their potential biological activities. researchgate.net For instance, the modification at the C6 position of the purine ring is a common strategy in the development of antiviral and anticancer agents. While specific industrial syntheses using this compound are often proprietary, its potential as a key building block is evident from the numerous purine analogues that have been developed. The general strategy involves the coupling of the purine acyl chloride with a desired side chain to construct the final API or a late-stage intermediate.

Synthesis of Specific Purine Derivatives (e.g., in Ganciclovir (B1264) Pathways)

Ganciclovir, a potent antiviral drug effective against cytomegalovirus (CMV), is a well-known purine derivative. ias.ac.in While multiple synthetic routes to Ganciclovir have been developed, many rely on the modification of a pre-existing purine or guanine (B1146940) base. ias.ac.inresearchgate.net

One patented method for the preparation of Ganciclovir involves the condensation of N-(6-carbonyl-6, 9-dihydro-1H-purin-2-yl) acetamide (B32628) with 2-hydroxy-1,3-propylene diacetate in the presence of chloroformyl chloride. patsnap.com Although this process does not explicitly use pre-formed this compound, it highlights the in-situ generation of a reactive acyl intermediate at the C6 position to facilitate the coupling with the acyclic side chain, a key step in forming the Ganciclovir backbone. The resulting intermediate is then hydrolyzed to yield Ganciclovir. patsnap.com This illustrates the utility of acyl chloride chemistry at the C6 position of the purine ring in the synthesis of this important antiviral agent.

The synthesis of valganciclovir (B601543), a prodrug of ganciclovir with improved oral bioavailability, also involves the manipulation of functional groups on the purine core and its side chain. innovareacademics.ingoogle.com The synthesis of process-related impurities of valganciclovir often starts from ganciclovir, demonstrating the importance of having efficient methods to construct the initial purine acyclonucleoside. innovareacademics.in

Functionalization of Purine Scaffolds for Chemical Probes

Chemical probes are essential tools for studying biological systems. They are small molecules designed to interact with a specific biological target, such as a protein or nucleic acid, to elucidate its function. The purine scaffold is an attractive framework for designing such probes due to its prevalence in nature.

Derivatization for Ligand and Receptor Studies

The development of ligands with high affinity and selectivity for specific receptors is a cornerstone of drug discovery and chemical biology. Purine derivatives have been extensively studied as ligands for a variety of receptors, including adenosine (B11128) receptors and histamine (B1213489) H3 receptors. mdpi.comnih.gov

The reactive nature of this compound allows for its use in creating a library of purine derivatives for screening in ligand-receptor binding assays. By reacting the carbonyl chloride with a diverse set of amines or alcohols, a wide range of amides and esters can be synthesized. These modifications can systematically probe the steric and electronic requirements of a receptor's binding pocket, helping to establish structure-activity relationships (SAR). acs.orgmpg.de For example, studies on substituted purines as histamine H3 receptor ligands have shown that modifications at the C6 and N9 positions significantly impact binding affinity. mdpi.com The use of a reactive intermediate like this compound would facilitate the rapid synthesis of analogues for such studies.

Furthermore, the development of trifluoromethylated purine ribonucleotides as 19F NMR probes demonstrates the value of functionalized purines in studying enzymatic reactions in real-time. acs.org While not directly involving a carbonyl chloride, this work underscores the principle of modifying the purine core to create sophisticated research tools.

Creation of Electrophilic Purine Conjugates

Electrophilic derivatives of purines are valuable as irreversible inhibitors for receptors, which can be used to label and identify binding sites. nih.gov The carbonyl chloride group in this compound is a potent electrophile, making it an ideal starting point for the synthesis of such probes.

By reacting this compound with bifunctional nucleophiles, it is possible to create purine conjugates containing other reactive groups, such as maleimides or α-haloacetyls. These electrophilic purine conjugates can then form covalent bonds with nucleophilic residues (e.g., cysteine or lysine) on a target protein. nih.gov This covalent labeling can be used to map the binding site, study receptor trafficking, and develop irreversible inhibitors with therapeutic potential. The synthesis of "push-pull" purines, where electron-donating and electron-accepting groups are strategically placed on the purine ring, has led to compounds with interesting photophysical properties suitable for biosensing applications. researchgate.net The carbonyl chloride group can serve as a handle to introduce electron-withdrawing moieties or to attach the purine scaffold to other molecules.

Contribution to Advanced Heterocyclic Chemistry

Heterocyclic compounds form the largest and most varied class of organic compounds and are integral to the structure of many natural products, pharmaceuticals, and materials. cem.comuou.ac.in Purines, with their fused pyrimidine (B1678525) and imidazole (B134444) rings, are a cornerstone of heterocyclic chemistry. numberanalytics.comrsc.org

This compound serves as a versatile building block for the synthesis of more complex, fused heterocyclic systems. The acyl chloride functionality can participate in intramolecular cyclization reactions to form new rings fused to the purine core. For example, reaction with a suitably positioned nucleophile within the same molecule could lead to the formation of novel polycyclic aromatic systems with unique electronic and biological properties.

The reactivity of the acyl chloride also allows for its conversion into other functional groups, such as aldehydes or ketones, via reduction or reaction with organometallic reagents. These transformations open up further avenues for synthetic elaboration, allowing for the application of a wide range of well-established organic reactions to the purine scaffold. This versatility enables chemists to construct novel heterocyclic frameworks that may exhibit interesting biological activities or material properties. The regioselective functionalization of the various C-H and N-H bonds in the purine ring is a significant area of research, and having a reactive handle at the C6 position provides a powerful tool for derivatization. rsc.orgresearchgate.net

Development of Novel Synthetic Routes to Fused Purine Systems

The reactivity of the acyl chloride group at the C6 position of the purine ring provides a powerful tool for the annulation of new rings, leading to the formation of diverse fused purine systems. These intricate heterocyclic structures are of significant interest due to their potential as therapeutic agents and functional materials. A key strategy in the synthesis of these fused systems involves the initial conversion of a purine-6-carboxylic acid derivative into the more reactive this compound, typically using a chlorinating agent like thionyl chloride (SOCl₂). This activated intermediate can then readily undergo reactions with various nucleophiles to build the foundation for subsequent cyclization.

The reaction sequence can be summarized as follows:

Chlorination: A purine or imidazole carboxylic acid precursor is treated with a chlorinating agent, such as thionyl chloride, to yield the highly reactive acyl chloride.

Amidation: The freshly prepared acyl chloride is reacted with an amine or aniline (B41778) derivative, often in the presence of a base like pyridine (B92270) to neutralize the HCl byproduct, furnishing an amide intermediate. acs.org

Cyclization: The amide intermediate undergoes a ring-closing reaction, which can be promoted by various reagents and conditions, to afford the final fused purine system. acs.org For instance, cyclization of the amide with reagents like triethyl orthoformate in acetic anhydride (B1165640) under reflux leads to the formation of purinone derivatives. acs.org

| Reactant 1 | Reactant 2 | Reagents and Conditions | Product | Yield (%) | Reference |

| 5-Amino-1-benzyl-2-methyl-1H-imidazole-4-carboxylic acid | Thionyl chloride | 0 °C, 3 h | 5-Amino-1-benzyl-2-methyl-1H-imidazole-4-carbonyl chloride | 70.5 | acs.org |

| 5-Amino-1-benzyl-2-methyl-1H-imidazole-4-carbonyl chloride | 4-chloro-2-fluoro-5-(prop-2-yn-1-yloxy)aniline | Pyridine, Dichloromethane (B109758), 0 °C to rt, overnight | N-(4-chloro-2-fluoro-5-(prop-2-yn-1-yloxy)phenyl)-5-amino-1-benzyl-2-methyl-1H-imidazole-4-carboxamide | Not specified | acs.org |

| N-(substituted)-5-amino-1-benzyl-2-methyl-1H-imidazole-4-carboxamide | Triethyl orthoformate, Acetic anhydride | Reflux | 1H-purin-6(9H)-one derivative | Not specified | acs.org |

Methodological Advancements in Acyl Chloride Chemistry for Purines

The application of this compound and related purine acyl chlorides extends beyond the synthesis of fused rings, contributing to broader methodological advancements in the functionalization of purine scaffolds. The high electrophilicity of the carbonyl carbon in the acyl chloride group allows for efficient coupling with a wide range of nucleophiles, enabling the introduction of diverse functional moieties at the C6 position.

Recent developments have focused on expanding the scope of nucleophiles that can be coupled with purine acyl chlorides, leading to the synthesis of novel purine conjugates with potential biological activities. While the direct use of this compound is a key strategy, the broader principles of acyl chloride chemistry are being applied to create complex purine-based molecules. For instance, the reaction of diacyl chlorides with heterocyclic amines provides a powerful method for creating dimeric structures or introducing linker units. mdpi.com

In a relevant study, sebacoyl chloride, a diacyl chloride, was used to link two molecules of a benzoxazine (B1645224) derivative. mdpi.com This approach, while not directly involving a purine acyl chloride, demonstrates the synthetic potential of using acyl chlorides to build complex architectures that can be conceptually extended to purine systems. The synthesis of N-(purin-6-yl)amino carboxylic acids by reacting 6-chloropurine (B14466) with ω-amino acids further underscores the importance of the C6 position as a key site for modification. mdpi.com The conversion of these carboxylic acid derivatives to their corresponding acyl chlorides would open up a plethora of possibilities for further derivatization.

The key methodological advancements in this area include:

Expansion of Nucleophile Scope: The development of reaction conditions that allow for the efficient coupling of a wider variety of nucleophiles (e.g., complex amines, alcohols, and organometallic reagents) with purine acyl chlorides.

Application in Conjugate Chemistry: The use of purine acyl chlorides or related reactive species to link purine moieties to other molecules of interest, such as peptides, steroids, or other heterocyclic systems, to create novel bifunctional molecules.

The table below summarizes a relevant example of acyl chloride reactivity in the synthesis of complex heterocyclic compounds, illustrating the principles that can be applied to purine chemistry.

| Reactant 1 | Reactant 2 | Reagents and Conditions | Product | Reference |

| Sebacic acid | Thionyl chloride | Reflux, 1 h | Sebacoyl chloride | mdpi.com |

| Sebacoyl chloride | (S)-7,8-difluoro-3,4-dihydro-3-methyl-2H- acs.orgresearchgate.netbenzoxazine | N,N-diethylaniline, Dichloromethane, rt, 2 days | Bis((S)-7,8-difluoro-3,4-dihydro-3-methyl-2H-1,4-benzoxazin-4-yl)decane-1,10-dione | mdpi.com |

Future Research Directions and Unexplored Avenues

Catalytic Approaches for 1H-Purine-6-carbonyl Chloride Reactions

The development of novel catalytic strategies is a key area of future research for reactions involving this compound and its derivatives. While traditional methods often rely on stoichiometric reagents, the shift towards catalytic systems offers numerous advantages, including increased efficiency, milder reaction conditions, and enhanced selectivity.

One promising avenue is the application of dual catalytic methods, such as the combination of photoredox and nickel catalysis. This approach has been successfully used for the C6-alkylation of purine (B94841) analogues, allowing for the direct coupling of chloropurines with a range of primary and secondary alkyl bromides. nih.gov The mild conditions of visible light-mediated dual catalysis are particularly well-suited for the functionalization of complex molecules like unprotected nucleosides, enabling late-stage diversification. nih.gov

Researchers are also exploring the use of "poisoned" catalysts to achieve selective reductions. For instance, in catalytic hydrogenation, which can reduce carbonyl groups and acid chlorides, a less reactive catalyst mixture, such as Lindlar's catalyst, can halt the reaction at the aldehyde stage. libretexts.org This level of control is crucial for synthesizing specific target molecules.

Furthermore, catalyst- and solvent-free conditions are being investigated for C-N coupling reactions of unprotected 6-chloropurine (B14466) nucleosides with N-heterocycles, offering a simpler and more environmentally friendly alternative to traditional methods. rsc.org The development of recyclable catalytic systems, such as Ru(II)/PEG-400, also aligns with the principles of green chemistry by allowing for the reuse of the catalyst without significant loss of activity. researchgate.net

| Catalyst System | Reaction Type | Advantages |

| Photoredox/Nickel Dual Catalysis | sp²-sp³ Cross-Electrophile Coupling | Mild conditions, suitable for unprotected nucleosides, late-stage functionalization. nih.gov |

| "Poisoned" Catalysts (e.g., Lindlar's) | Selective Reduction | Halts reaction at an intermediate stage (e.g., aldehyde). libretexts.org |

| Catalyst- and Solvent-Free | C-N Coupling | Environmentally friendly, simplified procedure. rsc.org |

| Recyclable Catalysts (e.g., Ru(II)/PEG-400) | Various | Sustainable, cost-effective. researchgate.net |

Stereoselective Synthesis Employing Purine-6-carbonyl Chloride

The control of stereochemistry is paramount in the synthesis of biologically active molecules. Future research will increasingly focus on developing highly stereoselective methods for reactions involving purine-6-carbonyl chloride and its derivatives.

One notable example is the stereoselective synthesis of the antiviral agent synguanol. nih.gov In this synthesis, the reaction of a protected purine derivative with a cyclopropane (B1198618) carboxylate under alkylation-elimination conditions yielded the desired Z-isomer with high selectivity. nih.gov The basicity of the purine base and interactions between the purine and the ester group were identified as key factors influencing the high stereoselectivity of the reaction. nih.gov

The Pummerer reaction is another key transformation being explored for the stereoselective synthesis of 4'-β-thioribonucleosides. researchgate.net By using a protected 4-sulfinyl-d-ribitol, the desired β-anomer of a 4'-thiouridine derivative was obtained in good yield without the formation of the α-anomer. researchgate.net This stereoselectivity is attributed to a proposed E2-type anti-elimination pathway. researchgate.net

Computational models, such as the Felkin-Ahn model, are also being used to predict and explain the diastereoselectivity of nucleophilic additions to carbonyl groups, providing a theoretical framework for designing more selective reactions. libguides.com

Integration into Multicomponent Reaction Systems

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product containing substantial portions of all the reactants, offer a powerful tool for rapidly building molecular complexity. The integration of this compound or its precursors into MCRs is a promising area for future exploration.

While direct examples involving this compound in MCRs are not yet prevalent, the broader field of nucleoside chemistry has seen successful applications of MCRs like the Biginelli and Ugi reactions. nih.govbeilstein-journals.org These reactions have been used to synthesize C-nucleosides and peptide-nucleoside conjugates, demonstrating the potential for creating diverse molecular scaffolds. nih.govbeilstein-journals.org

For instance, the Biginelli reaction, a three-component condensation of a 1,3-dicarbonyl compound, an aldehyde, and urea (B33335) or thiourea, has been employed to create C-nucleosides with dihydropyrimidine-based nucleobase mimics. nih.govbeilstein-journals.org Similarly, the Ugi reaction has been utilized in the synthesis of modified uridine (B1682114) derivatives and peptide-polyoxin conjugates. nih.govbeilstein-journals.org

The development of MCRs that can incorporate a purine-6-carbonyl chloride moiety would enable the efficient one-pot synthesis of novel and complex purine-based compounds with potential applications in medicinal chemistry and materials science. mdpi.comfrontiersin.org

Computational Studies on Reactivity and Selectivity Profiles

Computational chemistry has become an indispensable tool for understanding and predicting the behavior of chemical systems. cuny.edu Future research on this compound will heavily rely on computational studies to elucidate its reactivity and selectivity profiles.

Density Functional Theory (DFT) is a powerful method for investigating electronic structure and reactivity. rsc.orgresearchgate.net DFT calculations can be used to determine global reactivity indices (such as electrophilicity and nucleophilicity) and to map out reaction pathways, providing insights into the mechanisms of reactions involving purine derivatives. cuny.edu For example, computational studies have been used to rationalize the regioselectivity of reactions and the effects of ligands and substituents on reactivity. acs.org

Molecular dynamics simulations can further be employed to study the conformational dynamics of purine-containing molecules and their interactions with biological targets. acs.org These simulations, combined with molecular docking studies, can help in the rational design of new drugs by predicting how well a molecule will bind to a specific protein. acs.org

Natural Bond Orbital (NBO) analysis is another valuable computational technique that can be used to study bonding interactions and electron delocalization within the purine ring system, providing a deeper understanding of its electronic properties. researchgate.net

Green Chemistry Considerations in the Synthesis and Application

The principles of green chemistry are increasingly influencing the design of chemical syntheses and processes. researchgate.net Future research on this compound will undoubtedly incorporate green chemistry considerations to develop more sustainable and environmentally benign methods.

A key focus is the use of greener solvents. Water, ionic liquids, and deep eutectic solvents are being explored as alternatives to traditional volatile organic solvents in the synthesis of heterocyclic compounds. mdpi.com For example, catalyst- and solvent-free conditions have been successfully applied to the C-N coupling of unprotected 6-chloropurine nucleosides, significantly reducing the environmental impact of the synthesis. rsc.org

Atom economy is another central tenet of green chemistry, and multicomponent reactions are inherently atom-economical. researchgate.net By combining multiple reactants in a single step, MCRs minimize waste generation.

The development of recyclable catalysts is also a crucial aspect of green chemistry. researchgate.net As mentioned earlier, the use of systems like Ru(II)/PEG-400 allows for the recovery and reuse of the catalyst, reducing costs and waste. researchgate.net Furthermore, avoiding the use of toxic reagents and intermediates is a fundamental principle that will guide the future development of synthetic routes to and from this compound. researchgate.net

| Green Chemistry Principle | Application in Purine Chemistry |

| Use of Greener Solvents | Water, ionic liquids, solvent-free conditions for synthesis. rsc.orgmdpi.com |

| Atom Economy | Integration into multicomponent reactions. researchgate.net |

| Recyclable Catalysts | Development and use of recoverable and reusable catalysts. researchgate.net |

| Avoidance of Toxic Reagents | Designing synthetic pathways that minimize the use of hazardous substances. researchgate.net |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing 1H-Purine-6-carbonyl chloride, and what factors influence reaction yields?

- Methodological Answer : The synthesis typically involves chlorination of 1H-Purine-6-carboxylic acid using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. Key factors include:

- Reagent stoichiometry : Excess chlorinating agent (1.5–2.0 equivalents) ensures complete conversion .

- Solvent choice : Anhydrous dichloromethane or tetrahydrofuran minimizes side reactions (e.g., hydrolysis) .

- Temperature control : Reactions are conducted at 0–5°C to suppress decomposition .

- Yield optimization : Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate gradient) improves purity (>95%) .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features confirm its structure?

- Methodological Answer :

- IR spectroscopy : A sharp carbonyl (C=O) stretch at 1740–1780 cm⁻¹ and C-Cl stretch at 750–800 cm⁻¹ confirm functional groups .

- ¹H/¹³C NMR : Absence of carboxylic acid protons (δ 10–12 ppm) and a downfield carbonyl carbon signal (δ 165–170 ppm) verify chlorination .

- Mass spectrometry : Molecular ion peaks at m/z 183.5 (M⁺) and isotopic patterns consistent with chlorine (3:1 ratio for M⁺ and M+2) validate the molecular formula .

Q. How should researchers handle and store this compound to maintain stability during experiments?

- Methodological Answer :

- Storage : Under inert atmosphere (argon or nitrogen) at –20°C in amber glass vials to prevent moisture absorption and photodegradation .

- Handling : Use anhydrous solvents and gloveboxes for moisture-sensitive reactions. Quench excess reagent with dry methanol in a fume hood .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : Computational studies (DFT at B3LYP/6-31G* level) reveal:

- Electrophilicity : The carbonyl carbon has a higher partial positive charge (+0.45 e) due to electron-withdrawing purine ring effects, favoring nucleophilic attack .

- Steric effects : Substituents at the purine N9 position hinder access to alternative reaction sites, directing substitution to C6 .

- Validation : Kinetic isotope effects (KIE) and Hammett plots correlate computational predictions with experimental rate data .

Q. How can researchers resolve contradictions in reported thermodynamic stability data for this compound derivatives?

- Methodological Answer :

- Data harmonization : Compare experimental conditions (e.g., solvent polarity, temperature) using meta-analysis frameworks like PRISMA .

- Error analysis : Apply Grubbs’ test to identify outliers in DSC-measured decomposition temperatures (±2% tolerance) .

- Computational validation : Calculate Gibbs free energy (ΔG) of decomposition pathways via Gaussian software to cross-verify experimental trends .

Q. What strategies optimize the use of this compound in solid-phase peptide synthesis (SPPS) without side reactions?

- Methodological Answer :

- Coupling conditions : Use 2–4 equivalents of carbonyl chloride with Hünig’s base (DIPEA) in DMF to activate carboxylate intermediates .

- Protection schemes : Temporary silyl ether protection of purine N7 minimizes undesired alkylation .

- Monitoring : Real-time reaction tracking via LC-MS (ESI+) detects premature cleavage or racemization .

Data Contradiction and Experimental Design

Q. Why do different studies report varying yields for this compound-mediated amidations, and how can this be addressed experimentally?

- Methodological Answer :

- Variable identification : Conduct a fractional factorial design to isolate factors (e.g., solvent basicity, nucleophile pKa) .

- Standardization : Use a reference nucleophile (e.g., benzylamine) to normalize yield comparisons across studies .

- Error mitigation : Pre-dry reagents over molecular sieves and calibrate stirrer speed to ensure consistent mixing .

Q. How should researchers design kinetic studies to elucidate the hydrolysis pathways of this compound in aqueous buffers?

- Methodological Answer :

- pH profiling : Measure hydrolysis rates (via UV-Vis at 270 nm) across pH 2–12 to identify acid/base-catalyzed mechanisms .

- Isotopic labeling : Use D₂O to distinguish H₂O-mediated vs. intramolecular proton transfer steps .

- Computational modeling : MD simulations (AMBER force field) predict transition states and validate experimental rate constants .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.